molecular formula C18H13N3O2 B14560146 3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 61963-12-0

3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14560146
CAS No.: 61963-12-0
M. Wt: 303.3 g/mol
InChI Key: ZOFHTNBFYGVVGI-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a phenoxyphenyl group with an imidazo[4,5-b]pyridin-2-one core, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of 3,4-diaminopyridine with appropriate aldehydes or ketones. One common method includes the reaction of 3,4-diaminopyridine with 4-phenoxybenzaldehyde in the presence of a cyclizing agent such as sodium metabisulfite . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the imidazo[4,5-b]pyridin-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-b]pyridin-2-one derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one stands out due to its unique combination of a phenoxyphenyl group and an imidazo[4,5-b]pyridin-2-one core. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61963-12-0

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C18H13N3O2/c22-18-20-16-7-4-12-19-17(16)21(18)13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H,20,22)

InChI Key

ZOFHTNBFYGVVGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C4=C(C=CC=N4)NC3=O

Origin of Product

United States

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